REACTION_CXSMILES
|
[C:1]([O:8]CC)(=[O:7])[C:2]([O:4]CC)=O.[Br:11][C:12]1[CH:17]=[CH:16][C:15]([CH3:18])=[C:14]([N+:19]([O-:21])=[O:20])[CH:13]=1.[O-]CC.[Na+].[Na]>O.C(O)C>[Br:11][C:12]1[CH:17]=[CH:16][C:15]([CH2:18][C:2](=[O:4])[C:1]([OH:8])=[O:7])=[C:14]([N+:19]([O-:21])=[O:20])[CH:13]=1 |f:2.3,^1:25|
|
Name
|
|
Quantity
|
29.2 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
21.6 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 10 minutes at the end of the reaction
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction refluxed for 2.5 h
|
Duration
|
2.5 h
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to remove excess ethanol
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISSOLUTION
|
Details
|
The crude sodium salt was dissolved in water
|
Type
|
CUSTOM
|
Details
|
The solid precipitated
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallized from hexane and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to give 12.5 g (43%) as a feathery putty-colored solid
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC(=C(C=C1)CC(C(=O)O)=O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |